molecular formula C13H12ClNO2 B2911555 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid CAS No. 866019-40-1

3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid

Cat. No. B2911555
M. Wt: 249.69
InChI Key: VPPORQUVYWUVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, also known as 3CPP, is an organic compound that has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. 3CPP is a chiral compound, which means it has two enantiomers (mirror images of each other) that can be separated and used as different products. The two enantiomers of 3CPP are (R)-3CPP and (S)-3CPP. 3CPP has been studied for its ability to act as a chiral auxiliaries, which can be used to synthesize other chiral compounds. It has also been studied for its potential applications in materials science and biochemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid involves the reaction of 3-chlorobenzaldehyde with pyrrole in the presence of a base to form 3-(3-chlorophenyl)-1H-pyrrole. This intermediate is then reacted with ethyl acrylate in the presence of a catalyst to form the final product, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid.

Starting Materials
3-chlorobenzaldehyde, pyrrole, ethyl acrylate, base, catalyst

Reaction
Step 1: React 3-chlorobenzaldehyde with pyrrole in the presence of a base to form 3-(3-chlorophenyl)-1H-pyrrole., Step 2: React 3-(3-chlorophenyl)-1H-pyrrole with ethyl acrylate in the presence of a catalyst to form 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid.

Mechanism Of Action

The mechanism of action of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is not well understood. However, it is known that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can interact with certain enzymes, such as chymotrypsin and trypsin. It is believed that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid binds to the active site of these enzymes, which can then alter the activity of the enzyme and affect the metabolism of the substrate.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid have not been extensively studied. However, it is known that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can interact with certain enzymes, such as chymotrypsin and trypsin, which can affect the metabolism of the substrate. It is also known that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can act as a corrosion inhibitor and as a flame retardant.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid in lab experiments include its availability, low cost, and ease of synthesis. 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is a commercially available compound, and it can be easily synthesized in the lab using a variety of methods. Additionally, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is relatively inexpensive and can be purchased from chemical suppliers. The main limitation of using 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid in lab experiments is that it is a chiral compound, which means that the two enantiomers must be separated before use.

Future Directions

The potential applications of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid are still being explored. Future research could focus on the mechanism of action of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid and how it interacts with enzymes. Additionally, further research could be conducted on the biochemical and physiological effects of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, as well as its potential applications in materials science and pharmaceuticals. Finally, further research could be conducted on the synthesis of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid and the separation of its two enantiomers.

Scientific Research Applications

3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. In pharmaceuticals, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can be used as a chiral auxiliaries to synthesize other chiral compounds. In materials science, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied for its potential use as a corrosion inhibitor and as a flame retardant. In biochemistry, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied for its ability to interact with enzymes, which could have implications for drug design and development.

properties

IUPAC Name

3-(3-chlorophenyl)-3-pyrrol-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-11-5-3-4-10(8-11)12(9-13(16)17)15-6-1-2-7-15/h1-8,12H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPORQUVYWUVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C(CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid

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